

A Comparative Guide to the X-ray Crystal Structures of Diarylphosphinic Acids

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Compound of Interest

Compound Name: (3-Methoxyphenyl)
(phenyl)phosphinic acid

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Introduction: The Structural Significance of Diarylphosphinic Acids

Diarylphosphinic acids, a class of organophosphorus compounds, are of significant interest in medicinal chemistry and materials science.[1][2] Their structural framework, featuring a tetrahedral phosphorus atom bonded to two aryl groups, a hydroxyl group, and a phosphoryl oxygen, allows them to act as mimics of the transition state of amide and ester hydrolysis, making them potent enzyme inhibitors.[3] Furthermore, their ability to form stable complexes with metal ions has led to their use as ligands in catalysis and as building blocks for coordination polymers. The precise three-dimensional arrangement of the aryl substituents and the hydrogen bonding capabilities of the phosphinic acid moiety are critical determinants of their biological activity and material properties. A thorough understanding of their solid-state structures through single-crystal X-ray diffraction is therefore paramount for rational drug design and the development of new materials.

This guide provides a comparative analysis of the X-ray crystal structure data for three exemplary diarylphosphinic acids: diphenylphosphinic acid, bis(4-chlorophenyl)phosphinic acid, and di-p-tolylphosphinic acid. We will delve into their crystallographic parameters, discuss the experimental protocols for their synthesis and crystallization, and explore the implications of their structural nuances.

Comparative Analysis of Crystal Structures

The solid-state architecture of diarylphosphinic acids is dictated by a combination of intramolecular steric and electronic effects of the aryl substituents and intermolecular hydrogen bonding interactions. A comparison of the crystallographic data for our selected compounds reveals these influences.

Data Presentation: Crystallographic Parameters

Compound Name	Diphenylphosphinic Acid	Bis(4-chlorophenyl)phosphinic Acid	Di-p-tolylphosphinic Acid
Molecular Formula	C ₁₂ H ₁₁ O ₂ P	C ₁₂ H ₉ Cl ₂ O ₂ P	C ₁₄ H ₁₅ O ₂ P
Crystal System	Monoclinic	Orthorhombic (predicted)	Monoclinic (predicted)
Space Group	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁ (predicted)	P2 ₁ /c (predicted)
a (Å)	11.474(2)	Data not available	Data not available
b (Å)	6.0506(12)	Data not available	Data not available
c (Å)	15.718(3)	Data not available	Data not available
α (°)	90	90 (predicted)	90 (predicted)
β (°)	99.93(3)	90 (predicted)	Data not available
γ (°)	90	90 (predicted)	90 (predicted)
V (Å ³)	1074.9(4)	Data not available	Data not available
Z	4	4 (predicted)	4 (predicted)
Key Intermolecular Interactions	O-H...O hydrogen bonds	O-H...O hydrogen bonds, potential Cl...Cl or Cl...π interactions	O-H...O hydrogen bonds, potential C-H...π interactions

Note: Complete, published single-crystal X-ray diffraction data for bis(4-chlorophenyl)phosphinic acid and di-p-tolylphosphinic acid are not readily available in the public domain. The predicted crystal systems and space groups are based on common packing motifs for similar organic molecules and should be considered hypothetical until experimentally verified.

Structural Insights

Diphenylphosphinic acid serves as our foundational example with well-established crystallographic data. Its monoclinic crystal system and P2₁/c space group are common for

organophosphorus compounds. The crystal packing is primarily stabilized by intermolecular O-H...O hydrogen bonds, forming centrosymmetric dimers.

For bis(4-chlorophenyl)phosphinic acid, the introduction of the electron-withdrawing and sterically bulky chlorine atoms at the para positions of the phenyl rings is expected to significantly influence the crystal packing. While specific data is elusive, we can anticipate that in addition to the characteristic O-H...O hydrogen bonding, intermolecular interactions involving the chlorine atoms, such as halogen bonding (Cl...Cl or Cl...O) or π -stacking interactions modified by the presence of chlorine, will play a role in the solid-state assembly.

In the case of di-p-tolylphosphinic acid, the methyl groups in the para positions introduce both steric bulk and weak electron-donating character. These substituents are likely to influence the dihedral angles between the phenyl rings and the P=O bond. Furthermore, C-H... π interactions involving the methyl hydrogens and the aromatic rings of neighboring molecules could contribute to the overall crystal packing, in addition to the fundamental O-H...O hydrogen bonds.

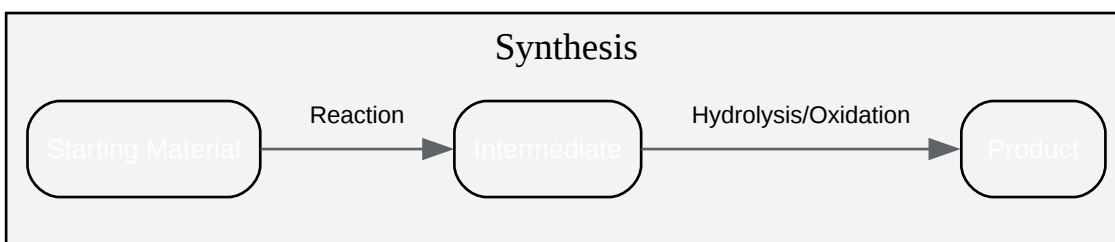
Experimental Protocols

The successful acquisition of high-quality single crystals for X-ray diffraction is contingent upon robust synthetic and crystallization methodologies. The following protocols are based on established procedures for the synthesis of diarylphosphinic acids and general crystallization techniques.

Synthesis of Diarylphosphinic Acids

The synthesis of diarylphosphinic acids can be approached through several routes, with the hydrolysis of the corresponding diarylphosphinyl chloride or the oxidation of a diarylphosphine being common methods.

General Synthetic Workflow:



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Caption: General synthetic workflow for diarylphosphinic acids.

1. Synthesis of Diphenylphosphinic Acid via Hydrolysis of Diphenylphosphinyl Chloride

- Materials: Diphenylphosphinyl chloride, acetone, water.
- Procedure:
 - In a round-bottom flask, dissolve diphenylphosphinyl chloride (1 equivalent) in acetone.
 - Slowly add water (10-20 equivalents) to the solution while stirring. The reaction is exothermic.
 - Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or ^{31}P NMR).
 - Remove the acetone under reduced pressure.
 - The resulting white solid is collected by filtration, washed with cold water, and dried under vacuum.

2. Synthesis of Bis(4-chlorophenyl)phosphinic Acid via Grignard Reaction

- Materials: 4-bromochlorobenzene, magnesium turnings, diethyl ether, phosphorus oxychloride (POCl_3), hydrochloric acid.
- Procedure:

- Prepare the Grignard reagent by reacting 4-bromochlorobenzene with magnesium turnings in anhydrous diethyl ether.
- In a separate flask, cool a solution of phosphorus oxychloride in anhydrous diethyl ether to 0 °C.
- Slowly add the Grignard reagent to the POCl₃ solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by carefully adding crushed ice, followed by dilute hydrochloric acid.
- Extract the product with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product.

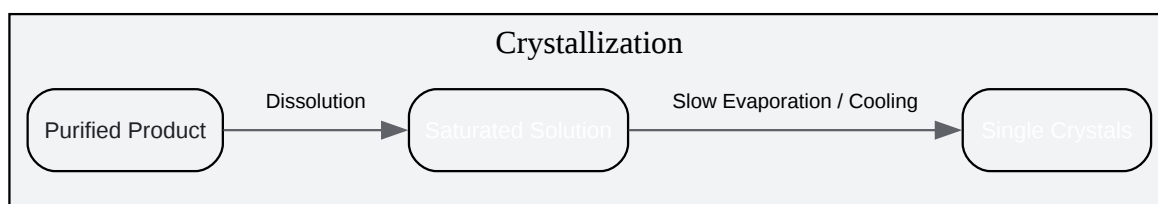
3. Synthesis of Di-p-tolylphosphinic Acid via Oxidation of Di-p-tolylphosphine

- Materials: Di-p-tolylphosphine, hydrogen peroxide (30% solution), acetone.
- Procedure:
 - Dissolve di-p-tolylphosphine in acetone in a round-bottom flask.
 - Cool the solution in an ice bath and slowly add a 30% hydrogen peroxide solution dropwise with stirring.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
 - Remove the acetone under reduced pressure.
 - The resulting solid is recrystallized to afford pure di-p-tolylphosphinic acid.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient quality for X-ray diffraction is a critical step that often requires optimization.

General Crystallization Workflow:



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Caption: General workflow for single crystal growth.

Recommended Crystallization Protocol (Slow Evaporation):

- Purification: Ensure the synthesized diarylphosphinic acid is of high purity. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) may be necessary.
- Solvent Selection: Dissolve the purified compound in a minimal amount of a solvent in which it is moderately soluble at room temperature (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane).
- Filtration: Filter the solution through a syringe filter (0.22 μm) into a clean, small vial to remove any particulate matter.
- Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.
- Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
- Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and mount them for X-ray diffraction analysis.

Conclusion

This guide has provided a comparative overview of the X-ray crystal structure data for diphenylphosphinic acid, bis(4-chlorophenyl)phosphinic acid, and di-p-tolylphosphinic acid. While complete crystallographic data for the substituted analogs remains an area for further investigation, the presented information on diphenylphosphinic acid provides a solid foundation for understanding the structural chemistry of this important class of compounds. The detailed synthetic and crystallization protocols offer a practical starting point for researchers aiming to prepare and structurally characterize these and related diarylphosphinic acids. A deeper understanding of their solid-state structures will undoubtedly facilitate the development of novel therapeutic agents and advanced materials.

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